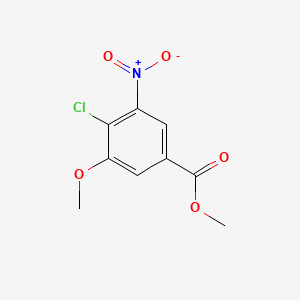

Methyl 4-chloro-3-methoxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYHMMOXMRPWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677777 | |

| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63603-09-8 | |

| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-methoxy-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a functionalized aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a benzoate ester core substituted with chloro, methoxy, and nitro groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and potential applications.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Structure and Identifiers

The molecule consists of a benzene ring substituted with a methyl ester group, a chlorine atom, a methoxy group, and a nitro group.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 63603-09-8[1][2] |

| Molecular Formula | C₉H₈ClNO₅[1][2] |

| SMILES | COC1=CC(=CC(=C1Cl)--INVALID-LINK--[O-])C(=O)OC[1][2] |

| InChI | InChI=1S/C9H8ClNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3[1][2] |

| InChIKey | QNYHMMOXMRPWTK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 245.61 g/mol | PubChem[1][2] |

| Appearance | White to yellowish powder | IndiaMART[3] |

| Melting Point | Not available | Capot Chemical MSDS |

| Boiling Point | Not available | Capot Chemical MSDS |

| Solubility | Not available | Capot Chemical MSDS |

| Purity | ≥97% | IndiaMART[3] |

Spectroscopic Data and Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.04 ppm | d | 1H | Aromatic proton |

| 7.77 ppm | d | 1H | Aromatic proton |

| 4.04 ppm | s | 3H | Methoxy (-OCH₃) protons |

| 3.97 ppm | s | 3H | Methyl ester (-COOCH₃) protons |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) |

| Carbonyl (C=O) | ~165 ppm |

| Aromatic C-Cl | ~130-140 ppm |

| Aromatic C-OCH₃ | ~150-160 ppm |

| Aromatic C-NO₂ | ~145-155 ppm |

| Other Aromatic Carbons | ~110-135 ppm |

| Methoxy (-OCH₃) | ~55-65 ppm |

| Methyl Ester (-COOCH₃) | ~50-55 ppm |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Aliphatic C-H (in -OCH₃ and -COOCH₃) | Stretch |

| ~1730-1715 | Ester C=O | Stretch |

| ~1600, ~1475 | Aromatic C=C | Stretch |

| ~1550-1500, ~1350-1300 | Nitro N-O | Asymmetric and Symmetric Stretch |

| ~1250-1000 | C-O (ester and ether) | Stretch |

| ~800-600 | C-Cl | Stretch |

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) would likely lead to fragmentation through the loss of the methoxy and nitro groups.

| m/z | Fragment |

| 245/247 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 214/216 | [M - OCH₃]⁺ |

| 199/201 | [M - NO₂]⁺ |

| 186/188 | [M - COOCH₃]⁺ |

Synthesis and Experimental Protocols

This compound is synthesized from methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) in DMF (30 mL) in a flask at 0 °C.

-

Addition of Reagent: Add oxalyl chloride (5.09 mL, 58.1 mmol) dropwise to the solution.

-

Reaction: Stir the reaction mixture at 80 °C for 3 hours under the protection of a CaCl₂ drying tube.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into ice water (100 mL) and stir for 15 minutes to precipitate the product.

-

Filtration and Washing: Collect the precipitate by filtration and wash it sequentially with water and methanol.

-

Drying: Dry the resulting yellow solid to obtain this compound (3.2 g, 65% yield).

Applications in Research and Drug Development

This compound is primarily used as a pharmaceutical intermediate and a building block in organic synthesis. It is a reagent in the formal total synthesis of N-methylmaysenine.

Role as a Chemical Intermediate

The presence of multiple functional groups allows for a variety of chemical transformations:

-

The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization reactions. This is a common strategy in the synthesis of heterocyclic compounds.

-

The chloro group can be displaced through nucleophilic aromatic substitution, although the ring is deactivated by the other electron-withdrawing groups.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Caption: Potential Chemical Transformations.

Potential Biological Activity of Related Compounds

While specific biological activities for this compound are not extensively documented, the broader class of substituted nitrobenzoates has shown a range of biological effects, suggesting potential areas of investigation for this compound.

-

Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial properties. Their mechanism often involves the reduction of the nitro group by microbial enzymes to form reactive nitrogen species that cause cellular damage.[4][5]

-

Anticancer Activity: Some nitrobenzoate derivatives have been investigated for their potential as anticancer agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[6]

-

Drug Discovery: The versatile nature of the nitrobenzoate scaffold makes it a valuable starting point for the synthesis of libraries of compounds for drug discovery screening.[4]

Safety and Handling

This compound is classified as harmful and an irritant.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a clear synthetic route. While some of its physical properties are not yet fully characterized, its reactivity makes it a useful tool for synthetic chemists, particularly in the field of drug discovery. The known biological activities of related nitrobenzoate compounds suggest that this molecule could be a precursor to novel therapeutic agents. Further research into its biological effects and applications is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]

- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its substituted benzene ring, featuring chloro, methoxy, nitro, and methyl ester groups, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a key intermediate in the synthesis of a variety of compounds, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application as a precursor in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a white to yellowish powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63603-09-8 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₅ | [1][2] |

| Molecular Weight | 245.62 g/mol | [1][2] |

| Appearance | White to yellowish powder | [1] |

| Purity | ≥97% | [1] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data for structurally similar compounds can provide valuable reference points for characterization. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3][4]

Comparative Spectroscopic Data of Related Benzoate Derivatives:

| Spectroscopic Technique | Compound | Key Data Points | Source |

| ¹H NMR | Methyl Benzoate | (200 MHz, CDCl₃): δ 8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H) | [5] |

| ¹³C NMR | Methyl Benzoate | (50 MHz, CDCl₃): 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 | [5] |

| ¹³C NMR | Methyl 4-nitrobenzoate | (50 MHz, CDCl₃): 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 | [5] |

| ¹³C NMR | Methyl 3-nitrobenzoate | (50 MHz, CDCl₃): 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 | [5] |

| GC-MS | Methyl 4-chloro-3-nitrobenzoate | Top 5 m/z Peaks: 184, 138, 215, 186, 185 | [6] |

Synthesis

A general and illustrative synthesis of a substituted nitrobenzoate, which can be adapted for this compound, involves the nitration of the corresponding benzoate precursor. A detailed protocol for a similar transformation is provided below, based on the synthesis of an intermediate for the drug Gefitinib.[1][7]

Experimental Protocol: Synthesis of a Structurally Related Nitrobenzoate

This protocol describes the nitration of a substituted methyl benzoate, a key step analogous to the synthesis of this compound.

Materials:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

-

Nitric acid (66%)

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add nitric acid (84.5 ml, 66%) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

-

Slowly pour the reaction mixture into 2 L of ice-water with constant stirring.

-

Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Applications in Drug Development

This compound and its analogs are pivotal intermediates in the synthesis of various pharmaceutically active compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of heterocyclic systems, a common feature in many drug molecules.

Case Study: Synthesis of Gefitinib

A notable application of a structurally similar compound is in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] The synthesis showcases a typical workflow where a substituted nitrobenzoate is a key starting material.

Caption: Synthetic workflow for Gefitinib from a hydroxybenzoate precursor.

This synthetic route highlights the importance of the nitrobenzoate intermediate. The nitro group is crucial for the subsequent reduction to an amine, which then participates in the formation of the quinazolinone core of Gefitinib.

Safety and Handling

This compound is classified as harmful and an irritant.[2] Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin (50% of notifications).[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled (50% of notifications).[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.

Visualization of a General Synthetic Workflow

The following diagram illustrates a general experimental workflow for a nitration reaction followed by workup, which is a common transformation involving compounds like this compound.

Caption: General workflow for a nitration reaction and subsequent workup.

References

An In-depth Technical Guide to the Molecular Weight of Methyl 4-chloro-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a compound of interest in pharmaceutical and organic synthesis.

Molecular Formula and Structure

This compound is a chemical compound with the molecular formula C₉H₈ClNO₅.[1][2] Its structure consists of a benzoate ester core substituted with chloro, methoxy, and nitro functional groups.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the number of atoms of each element present in its molecular formula and their respective atomic weights.

The atomic weights used for this calculation are the standard atomic weights of the elements:

The following table summarizes the calculation of the molecular weight.

| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 245.615 |

Based on this calculation, the molecular weight of this compound is approximately 245.62 g/mol .[1][24]

Experimental Determination

The molecular weight of chemical compounds can be experimentally determined using techniques such as mass spectrometry. This method provides a precise measurement of the mass-to-charge ratio of ions, which can be used to deduce the molecular weight of the parent molecule.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition and their contribution to the final molecular weight of this compound.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. #6 - Carbon - C [hobart.k12.in.us]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. princeton.edu [princeton.edu]

- 21. Oxygen - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 24. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key pharmaceutical intermediate and synthetic building block.[1] Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in drug discovery and process chemistry.

Core Physicochemical Properties

This compound is a white to yellowish powder with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol .[1] Its structure, featuring a benzoate ester core with chloro, methoxy, and nitro substitutions, makes it a highly functionalized molecule for further chemical synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₅ | PubChem[2] |

| Molecular Weight | 245.62 g/mol | IndiaMART[1] |

| Appearance | White to yellowish powder | IndiaMART[1] |

| Purity | ≥97% to 99% | IndiaMART[1] |

| CAS Number | 63603-09-8 | PubChem[2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. While experimental data is limited, a combination of calculated values and qualitative assessments provides a working understanding of its solubility.

Water Solubility

There is conflicting information regarding the aqueous solubility of this compound. One source indicates a calculated water solubility of 0.425 mg/mL, while another provides a lower calculated value of 0.0704 mg/mL.[3] This suggests that it is poorly soluble in water. The presence of nitro and halogen substituents generally decreases aqueous solubility.[4]

Organic Solvent Solubility

| Solvent | Solubility | Notes |

| Water | 0.0704 - 0.425 mg/mL (Calculated) | Poorly soluble[3] |

| Dichloromethane | Expected to be soluble | Based on similar compounds[4] |

| Ethyl Acetate | Expected to be soluble | Based on similar compounds[4] |

| Ethanol | Expected to be soluble | General for nitrobenzene compounds[5] |

| Ether | Expected to be soluble | General for nitrobenzene compounds[5] |

Stability Characteristics

The stability of this compound is crucial for ensuring its integrity during storage and use.

General Stability

The compound is generally considered stable under recommended storage conditions.[6] It is advised to store it under refrigeration to maintain its stability over time.[1]

Incompatibilities

Strong oxidizing agents are incompatible with this compound and should be avoided.[7]

Storage and Handling

For long-term storage, it is recommended to keep the compound in a dry, sealed place.[6] Standard safety precautions, such as avoiding inhalation and skin contact, should be observed as it may cause irritation.[1]

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are outlined below. These are based on established methodologies for pharmaceutical compounds.

Solubility Determination Protocol

A standard method for determining the solubility of a compound in various solvents involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate flasks.

-

Tightly seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the solutions to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid phase from the liquid phase.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Testing Protocol

Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for this testing.[9][10]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound from at least three representative batches.[10]

-

Appropriate containers that do not interact with the compound.

-

Stability chambers capable of controlling temperature and humidity.

-

Analytical instrumentation for assessing purity and degradation (e.g., HPLC).

Procedure:

-

Place samples of the compound in the appropriate containers.

-

Store the samples in stability chambers under different conditions as per ICH guidelines.[11] Recommended conditions include:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points.[12] For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12] For accelerated studies, time points are often 0, 3, and 6 months.[11]

-

Analyze the samples for appearance, purity (assay), and the presence of any degradation products.

-

Evaluate any significant changes in the compound's properties over time.

Visualizing Workflows

Solubility Testing Workflow

Caption: A generalized workflow for determining compound solubility.

Stability Testing Workflow

Caption: Workflow for pharmaceutical stability testing.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 63603-09-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. capotchem.com [capotchem.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. ICH Official web site : ICH [ich.org]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. japsonline.com [japsonline.com]

Navigating the Safety Landscape of Methyl 4-chloro-3-methoxy-5-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of the available safety information, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting. While extensive toxicological data for this specific compound remains limited, this guide consolidates the current knowledge to promote a culture of safety and responsible research.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₅ | PubChem |

| Molecular Weight | 245.62 g/mol | PubChem |

| Appearance | White to yellowish powder | IndiaMART |

| Purity | ≥95% - 99% | AccelaChemBio, IndiaMART |

| CAS Number | 63603-09-8 | PubChem |

| Boiling Point | 366.2±37.0 °C at 760 mmHg | AccelaChemBio |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source: PubChem, BLD Pharm

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following workflow outlines the essential steps for risk assessment and safe handling.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Source: Capot Chemical

Storage Conditions

Proper storage is essential to maintain the stability and integrity of the compound and to prevent accidental exposure.

-

General Storage: Store in a tightly sealed container in a dry, well-ventilated place.[2] Some suppliers recommend room temperature storage, while others suggest refrigeration to maintain stability.[3][4] It is advisable to follow the specific storage instructions provided by the supplier.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Source: Capot Chemical

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Source: Capot Chemical

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information: A Word of Caution

A significant gap in the safety profile of this compound is the lack of comprehensive toxicological data. One available Safety Data Sheet explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Acute Toxicity: While classified as harmful if swallowed, in contact with skin, or if inhaled, specific LD50 or LC50 values are not available in the public domain.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

The absence of detailed toxicological studies underscores the importance of handling this compound with a high degree of caution and minimizing all routes of exposure.

Experimental Protocols in Literature

While no specific safety testing protocols for this compound were found, its use as a starting material in organic synthesis is documented in patent literature. These protocols primarily focus on its chemical reactions and do not provide details on safety assessments. For instance, its reaction with methanamine in N,N-dimethylformamide (DMF) at elevated temperatures has been described. Researchers conducting similar reactions should perform a thorough risk assessment, considering the hazards of all reactants, solvents, and potential byproducts.

Conclusion

This compound is a valuable research chemical that demands a cautious and informed approach to its handling. This guide provides a framework for its safe use by summarizing the available physical, chemical, and hazard information. The overarching principle for researchers, scientists, and drug development professionals should be to minimize exposure through the consistent use of appropriate personal protective equipment, engineering controls, and adherence to established safe laboratory practices, especially given the current limitations in its toxicological profile. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Versatile Synthetic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups on a benzoate scaffold, offers multiple reaction sites for derivatization, making it a valuable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications as a synthetic building block, with a focus on its role in the development of targeted cancer therapies.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is essential for safe handling, reaction planning, and analytical characterization.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 63603-09-8[2] |

| Molecular Formula | C₉H₈ClNO₅[2] |

| Molecular Weight | 245.62 g/mol [2] |

| Appearance | White to yellowish powder[2] |

| Purity | Typically ≥97%[2] |

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in Chloroform, DMSO, Methanol.[3] |

| Storage | Refrigeration is recommended to maintain stability.[2] |

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, methyl 4-chloro-3-methoxybenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The following is a representative experimental protocol based on established methodologies for the nitration of similar aromatic compounds.

Experimental Protocol: Nitration of Methyl 4-chloro-3-methoxybenzoate

Materials:

-

Methyl 4-chloro-3-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Ice

-

Deionized Water

-

Methanol

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool 400 cc of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1.5 moles of pure methyl 4-chloro-3-methoxybenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature between 0-10°C.[4]

-

Prepare a nitrating mixture by carefully adding 125 cc (1.96 moles) of concentrated nitric acid to 125 cc of concentrated sulfuric acid.[4]

-

Gradually add the nitrating mixture to the solution of the benzoate in sulfuric acid via the dropping funnel over a period of about one hour.[4] The temperature of the reaction mixture should be strictly maintained between 5-15°C throughout the addition.[4]

-

After the addition is complete, continue stirring for an additional 15 minutes.[4]

-

Pour the reaction mixture onto 1300 g of cracked ice with stirring.[4]

-

The crude this compound will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with water.[4]

-

To remove impurities, suspend the crude product in 200 cc of ice-cold methanol and agitate the mixture.[4]

-

Filter the purified product by suction and wash with another 100 cc portion of cold methanol.[4]

-

Dry the final product to obtain this compound.

Expected Yield: 81-85% of the theoretical amount.[4]

Purification: For obtaining a product with maximum purity, recrystallization from an equal weight of methanol is recommended.[4]

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Gefitinib

This compound and its analogs are pivotal starting materials in the synthesis of various pharmaceuticals. A notable example is the synthesis of Gefitinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The following section outlines the initial steps of a reported (though now retracted) synthesis of Gefitinib, which utilizes a structurally similar building block, methyl 3-hydroxy-4-methoxybenzoate. This example illustrates the synthetic utility of this class of compounds.

Experimental Protocol: Initial Steps in a Reported Gefitinib Synthesis

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

-

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[5]

-

The reaction mixture is cooled to room temperature and poured into ice-water (3 L) with constant stirring.[5]

-

The resulting solid is filtered and washed with cold water. The crude product is recrystallized from ethyl acetate to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[5]

Step 2: Nitration

-

Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[5]

-

The mixture is stirred at room temperature for 6 hours, then poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).[5]

-

The combined organic layers are washed with saturated sodium bicarbonate and brine, and then dried over Na₂SO₄. The solvent is removed under vacuum to yield methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]

Step 3: Reduction of the Nitro Group

-

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL) and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[5]

-

A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise. The mixture is stirred for 30 minutes at 50-60°C.[5]

-

The catalyst is filtered, and the volatiles are evaporated. The residue is poured into water (4 L) and extracted with ethyl acetate to give methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[5]

Caption: Initial synthetic steps in a reported route to Gefitinib.

Role in Targeting the EGFR Signaling Pathway

Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The synthesis of Gefitinib, facilitated by building blocks like substituted nitrobenzoates, provides a crucial therapeutic agent to interfere with this pathway.

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF) to the EGFR, a transmembrane receptor tyrosine kinase. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7][8] These pathways ultimately regulate critical cellular processes like proliferation, survival, and migration.[7] In cancer, mutations or overexpression of EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth. Gefitinib acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and blocking the downstream signaling cascade.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

- 1. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. capotchem.com [capotchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a substituted aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive nitro group, a chloro substituent, and a methoxy group on a benzoate scaffold, makes it a valuable precursor for the synthesis of a diverse range of potentially bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, potential therapeutic applications based on the activities of related nitroaromatic compounds, and detailed experimental protocols for its preparation and biological evaluation. Furthermore, it explores key signaling pathways that are often targeted in cancer therapy and may be modulated by derivatives of this compound.

Chemical Profile

This compound is a crystalline solid with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol .[1] It is primarily utilized as a pharmaceutical intermediate and a synthetic building block in organic chemistry.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈ClNO₅ |

| Molecular Weight | 245.62 g/mol |

| CAS Number | 63603-09-8 |

| Appearance | White to yellowish powder |

| Purity | ≥97% |

Synthesis

A common synthetic route to this compound involves the nitration of a substituted methyl benzoate precursor. The following protocol is adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Nitric acid (HNO₃, 66%)

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

-

In a round-bottom flask, combine methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF.

-

Heat the mixture at 70°C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.

-

Filter the resulting solid and wash it with cold water.

-

Recrystallize the crude product from ethyl acetate to obtain methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 2: Nitration

-

Dissolve the product from Step 1 in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0-5°C in an ice bath.

-

Add nitric acid (66%) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Slowly pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[2][3]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of nitroaromatic compounds exhibits significant potential in various therapeutic areas.

Anticancer Potential

Nitroaromatic compounds are of considerable interest as potential anticancer agents. Their mechanism of action is often linked to their ability to be bioreduced in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Additionally, the substitution pattern on the aromatic ring can be tailored to target specific cellular pathways involved in cancer progression.

Quantitative Data for Related Nitroaromatic Compounds:

The following table summarizes the in vitro cytotoxic activity of various nitroaromatic compounds against different cancer cell lines, providing a comparative context for the potential of this compound derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | < 16.7 | [4] |

| N-ethyl-nitroimidazole | A549 (Lung) | < 16.7 | [4] |

| Nitroimidazole derivative of polypyridyl ruthenium complex | 4T1 (Breast) | 1.5 - 18.8 | [4] |

| Nitroimidazole derivative of polypyridyl ruthenium complex | A549 (Lung) | 1.5 - 18.8 | [4] |

Antimicrobial and Anti-inflammatory Activities

Nitrobenzoate derivatives have also demonstrated promising antimicrobial and anti-inflammatory properties. The nitro group can be crucial for their biological activity, often acting as a pharmacophore.

Potential Mechanisms of Action and Relevant Signaling Pathways

Given the established role of nitroaromatic compounds in cancer research, derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Small molecule inhibitors targeting components of this pathway are a major focus of anticancer drug development.

Caption: The Ras-Raf-MEK-ERK signaling pathway and potential points of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that governs cell growth, metabolism, and survival. Its dysregulation is a common feature of many cancers, making it an attractive target for therapeutic intervention.[5][6]

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Workflow for a typical MTT cytotoxicity assay.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

Materials:

-

BALB/c 3T3 cells (or other suitable cell line)

-

Complete cell culture medium

-

Neutral Red solution

-

Desorb solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well plates

-

Test compound

Procedure:

-

Plate cells in a 96-well plate and incubate for 24 hours.

-

Expose the cells to a range of concentrations of the test substance for a defined period.

-

Remove the treatment medium and incubate the cells with a medium containing Neutral Red.

-

Wash the cells to remove excess dye.

-

Extract the incorporated dye from the viable cells using the desorb solution.

-

Measure the absorbance of the extracted dye at 540 nm.

-

The amount of dye retained by the cells is proportional to the number of viable cells.[7]

Conclusion

This compound represents a valuable and versatile chemical intermediate in the field of medicinal chemistry. While direct biological data for this specific compound is not yet abundant, the well-documented anticancer, antimicrobial, and anti-inflammatory activities of the broader class of nitroaromatic compounds underscore its potential as a scaffold for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives. Further investigation into its specific molecular targets and mechanisms of action, particularly in relation to key cancer-related signaling pathways, is warranted and holds promise for future drug discovery efforts.

References

- 1. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a valuable intermediate in organic synthesis. While details of its initial discovery and a dedicated history are not extensively documented in publicly available literature, this document consolidates its known synthesis protocols, physicochemical properties, and its application as a chemical building block. The guide offers detailed experimental procedures, quantitative data presented in clear tabular formats, and visualizations of the synthetic pathways to aid researchers in its preparation and application.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₉H₈ClNO₅.[1] Its molecular structure, featuring a chlorinated, methoxylated, and nitrated benzene ring attached to a methyl ester, makes it a versatile reagent for the synthesis of more complex molecules.[2] It is primarily utilized as an intermediate in the pharmaceutical and chemical industries.[2] This guide will detail its synthesis, properties, and known applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[1]

| Property | Value |

| Molecular Formula | C₉H₈ClNO₅ |

| Molecular Weight | 245.62 g/mol [1] |

| CAS Number | 63603-09-8[1] |

| Appearance | White to yellowish powder[2] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | COC1=CC(=CC(=C1Cl)--INVALID-LINK--[O-])C(=O)OC[1] |

| InChI Key | QNYHMMOXMRPWTK-UHFFFAOYSA-N[1] |

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from the readily available natural product, ferulic acid. The overall synthetic workflow is depicted below.

Step 1: Synthesis of Vanillic Acid from Ferulic Acid

Vanillic acid can be synthesized from ferulic acid through an oxidation process. Several methods, including biocatalytic routes, have been described for this conversion.[3][4][5][6] One reported chemical method involves oxidation using a Bi₂WO₆ catalyst.[6]

Experimental Protocol (Conceptual based on literature): A suspension of ferulic acid in water is treated with a catalytic amount of nanostructured Bi₂WO₆. The reaction is stirred at room temperature and is open to the air, which serves as the primary oxidant. The progress of the reaction can be monitored by techniques such as HPLC. Upon completion, the catalyst can be filtered off, and the vanillic acid can be isolated from the aqueous solution.

Step 2: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate from Vanillic Acid

This step involves the nitration of vanillic acid followed by esterification.

Experimental Protocol: Vanillic acid (20 g, 119 mmol) is dissolved in acetic acid (200 mL). To this solution, 60% nitric acid (9.7 mL, 126.4 mmol) is added slowly and dropwise. The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched by pouring it into ice water. The resulting precipitate of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is collected by filtration, washed with water, and dried under vacuum.[7] The subsequent esterification to the methyl ester can be achieved by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

| Reactant | Moles | Molar Mass ( g/mol ) | Mass/Volume |

| Vanillic Acid | 119 mmol | 168.15 | 20 g |

| Acetic Acid | - | - | 200 mL |

| 60% Nitric Acid | 126.4 mmol | 63.01 | 9.7 mL |

Table 2: Reagents for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

Step 3: Synthesis of this compound

The final step is the chlorination of the hydroxyl group.

Experimental Protocol: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (4.4 g, 19 mmol) is dissolved in DMF (30 mL) at 0 °C. Oxalyl chloride (5.09 mL, 58.1 mmol) is added dropwise to the solution. The reaction mixture is then heated to 80 °C and stirred for 3 hours under the protection of a CaCl₂ drying tube. After the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice water (100 mL) with stirring for 15 minutes. The precipitate is collected by filtration and washed sequentially with water and methanol to afford this compound as a yellow solid. The reported yield for this step is 65%.

| Reactant | Moles | Molar Mass ( g/mol ) | Mass/Volume |

| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | 19 mmol | 229.16 | 4.4 g |

| DMF | - | - | 30 mL |

| Oxalyl chloride | 58.1 mmol | 126.93 | 5.09 mL |

Table 3: Reagents for the synthesis of this compound.

Applications in Synthesis

The primary documented use of this compound is as an intermediate in the synthesis of other complex organic molecules. Its functional groups (chloro, methoxy, nitro, and methyl ester) provide multiple reaction sites for further chemical transformations.

One notable application is its use as a reagent in the formal total synthesis of N-methylmaysenine, an ansamycin antibiotic. While the specific details of its role in this synthesis are not elaborated in the readily available literature, it likely serves as a key building block for constructing the complex macrocyclic structure of the target molecule.

Safety and Handling

This compound is considered a hazardous substance. The following is a summary of its GHS hazard statements:[7]

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. While its historical discovery is not well-documented, its synthesis from readily available starting materials like ferulic acid is achievable through a multi-step process. This guide provides detailed experimental protocols and key data to facilitate its use in research and development. Its application in the synthesis of complex natural products highlights its importance in the field of organic chemistry. As with any chemical reagent, proper safety and handling procedures are paramount.

References

- 1. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups on a benzoate scaffold, makes it a valuable building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive review of the synthesis, chemical properties, and notable applications of this compound in the field of drug development, with a particular focus on its role as a precursor to kinase inhibitors and immunomodulatory agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to yellowish powder. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem CID: 49757533 |

| CAS Number | 63603-09-8 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₅ | [1][2] |

| Molecular Weight | 245.62 g/mol | [1][2] |

| Appearance | White to yellowish powder | [1] |

| Purity | ≥95% - 99% | [1][3] |

| Storage | Refrigeration recommended to maintain stability | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, data for the closely related compound, Methyl 4-chloro-3-nitrobenzoate, can be used for comparative analysis.

Table 2.1: Spectroscopic Data for Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6)

| Spectroscopy | Key Peaks/Shifts |

| ¹³C NMR | Spectral data available on PubChem.[4] |

| IR (KBr Wafer) | Data available on PubChem, provided by SpectraBase.[4] |

| Mass Spectrometry | Top 5 Peaks (m/z): 184, 138, 215, 186, 185.[4] |

Note: This data is for a structurally similar compound and should be used for reference purposes only.

Synthesis of this compound

While multiple suppliers offer this compound, detailed synthetic procedures in peer-reviewed literature are scarce. However, a common approach involves the nitration of a substituted methyl benzoate precursor. The logical synthesis workflow is depicted below.

References

- 1. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 63603-09-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Methyl 4-chloro-3-methoxy-5-nitrobenzenecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Synthesis of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" from vanillic acid

An overview of the multi-step synthesis to produce Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a valuable intermediate in medicinal chemistry, starting from the renewable resource vanillic acid. This process involves three primary chemical transformations: nitration, chlorination, and esterification.

The synthesis begins with the electrophilic aromatic substitution of vanillic acid to introduce a nitro group at the 5-position, yielding 5-nitrovanillic acid. This step is crucial for activating the ring for subsequent reactions and is typically achieved using a mixture of nitric and sulfuric acids. The subsequent step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This can be accomplished using standard chlorinating agents. The final step is a Fischer esterification of the carboxylic acid moiety using methanol in the presence of an acid catalyst to yield the target compound, this compound. Each intermediate must be purified to ensure high purity of the final product.

Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate: A Detailed Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, a key intermediate for pharmaceutical and organic synthesis applications. The following protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Overview

The synthesis of this compound is a multi-step process commencing with the nitration of 4-chloro-3-methoxybenzoic acid, followed by the esterification of the resulting nitro compound. This protocol outlines the specific reaction conditions and purification methods required to obtain the desired product with high purity.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-chloro-3-methoxybenzoic acid | 4-chloro-3-methoxy-5-nitrobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | - | 10 - 25 | 10 - 14 | ~98 |

| 2 | 4-chloro-3-methoxy-5-nitrobenzoic acid | This compound | Methanol, Conc. H₂SO₄ | Methanol | Reflux (~65) | 4 | >95 |

Experimental Protocols

Step 1: Nitration of 4-chloro-3-methoxybenzoic acid to yield 4-chloro-3-methoxy-5-nitrobenzoic acid

This procedure is adapted from the nitration of p-chlorobenzoic acid and should be performed with caution in a well-ventilated fume hood.[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-3-methoxybenzoic acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of the benzoic acid derivative, ensuring the reaction temperature is maintained between 10 °C and 25 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 4-chloro-3-methoxy-5-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Esterification of 4-chloro-3-methoxy-5-nitrobenzoic acid to this compound

This Fischer esterification protocol is a standard method for the synthesis of methyl esters from carboxylic acids.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-methoxy-5-nitrobenzoic acid and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., methanol).

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Methyl 4-chloro-3-methoxy-5-nitrobenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Its unique substitution pattern, featuring chloro, methoxy, and nitro groups, provides multiple reaction sites for the construction of complex heterocyclic scaffolds, such as quinazolines. This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis and comprehensive protocols for its preparation and subsequent transformations.

Introduction

This compound (CAS No: 63603-09-8) is a valuable building block in medicinal chemistry.[1] The presence of an electron-withdrawing nitro group, a directing methoxy group, and a reactive chloro group makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which is a crucial step in the formation of heterocyclic rings like quinazolines. The quinazoline scaffold is a common feature in many approved kinase inhibitor drugs used in oncology. This document outlines the synthesis of this compound and its application in the preparation of a key quinazoline intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₅ | [1] |

| Molecular Weight | 245.62 g/mol | [1] |

| Appearance | White to yellowish powder | |

| CAS Number | 63603-09-8 | [1][2] |

| Purity | ≥95% | [3] |

Synthetic Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor for substituted quinazolines. The general synthetic strategy involves the following key steps:

-

Reduction of the nitro group: The nitro group is reduced to an amine to yield Methyl 5-amino-4-chloro-3-methoxybenzoate.

-

Cyclization: The resulting aniline derivative is then cyclized with a suitable one-carbon source, such as formamide or formamidine acetate, to form the quinazolinone ring system.

-

Further Functionalization: The quinazolinone core can be further modified to introduce various side chains to modulate biological activity.

This synthetic pathway is crucial for the development of kinase inhibitors that target signaling pathways often dysregulated in cancer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of Methyl 4-chloro-3-methoxybenzoate.

Materials:

-

Methyl 4-chloro-3-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol

-

Distilled Water

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-chloro-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (3-5 vols) at 0°C with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 vol) at 0°C.

-

Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Quantitative Data (Hypothetical):

| Reactant | Product | Reagents | Yield (%) | Purity (%) |

| Methyl 4-chloro-3-methoxybenzoate | This compound | HNO₃, H₂SO₄ | 85-95 | >98 |

Protocol 2: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-amino-4-chloro-3-methoxybenzoate.

Quantitative Data (Hypothetical):

| Reactant | Product | Reagents | Yield (%) | Purity (%) |

| This compound | Methyl 5-amino-4-chloro-3-methoxybenzoate | Fe, NH₄Cl | 80-90 | >95 |

Visualization of Synthetic Pathway and Biological Context

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to a core quinazoline scaffold.

Synthetic pathway to a quinazoline intermediate.

Signaling Pathway Context

Quinazoline derivatives synthesized from this intermediate often function as kinase inhibitors. They typically target the ATP-binding site of protein kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.

Generic kinase signaling pathway inhibition.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex pharmaceutical molecules. The protocols and application notes provided herein offer a foundational understanding for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors. The versatility of this compound, coupled with the established synthetic routes, makes it a valuable tool in the arsenal of medicinal chemists.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 4-chloro-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction